(2-Bromo-6-fluoro-4-methylphenyl)(methyl)sulfane
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Overview
Description
(2-Bromo-6-fluoro-4-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H8BrFS It is characterized by the presence of bromine, fluorine, and sulfur atoms attached to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-fluoro-4-methylphenyl)(methyl)sulfane typically involves the reaction of 2-bromo-6-fluoro-4-methylphenol with methylthiol in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-70°C) to facilitate the reaction.
Solvent: Common solvents such as dichloromethane or toluene.
Catalyst: Bases like sodium hydroxide or potassium carbonate to deprotonate the phenol and activate it for nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-fluoro-4-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding hydrogen derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2-Bromo-6-fluoro-4-methylphenyl)(methyl)sulfane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Bromo-6-fluoro-4-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane
- (5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane
- (2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane
Uniqueness
(2-Bromo-6-fluoro-4-methylphenyl)(methyl)sulfane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C8H8BrFS |
---|---|
Molecular Weight |
235.12 g/mol |
IUPAC Name |
1-bromo-3-fluoro-5-methyl-2-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8BrFS/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,1-2H3 |
InChI Key |
BIIGBLIACFFJPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)SC)F |
Origin of Product |
United States |
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